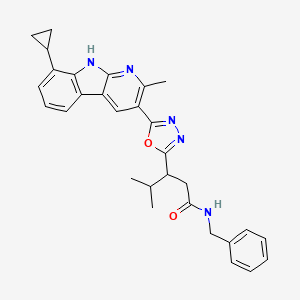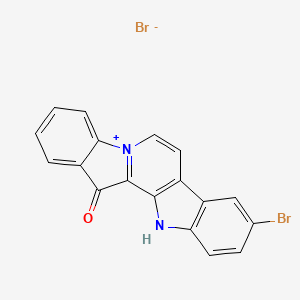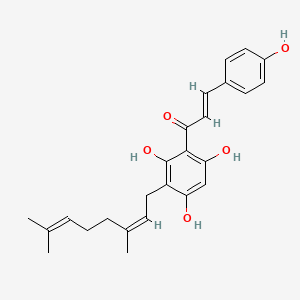
Rhamnose-13C (monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhamnose-13C (monohydrate) is a stable isotope-labeled compound, specifically a 13C-labeled form of rhamnose monohydrate. Rhamnose is a naturally occurring monosaccharide found in plants and bacteria. The 13C labeling makes it useful in various scientific research applications, particularly in metabolic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C (monohydrate) typically involves the incorporation of the 13C isotope into the rhamnose molecule. This can be achieved through chemical synthesis or biosynthetic methods using 13C-labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of rhamnose.
Industrial Production Methods
Industrial production of Rhamnose-13C (monohydrate) involves large-scale synthesis using 13C-labeled glucose as a starting material. The process includes fermentation using specific bacterial strains that can convert glucose to rhamnose, followed by purification and crystallization to obtain the monohydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Rhamnose-13C (monohydrate) undergoes various chemical reactions, including:
Oxidation: Rhamnose can be oxidized to form rhamnonic acid.
Reduction: Reduction of rhamnose can yield rhamnitol.
Substitution: Rhamnose can participate in glycosylation reactions, where it is attached to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Glycosylation reactions typically use catalysts like silver triflate and promoters such as trimethylsilyl trifluoromethanesulfonate.
Major Products
Oxidation: Rhamnonic acid
Reduction: Rhamnitol
Substitution: Glycosylated derivatives of rhamnose
Wissenschaftliche Forschungsanwendungen
Rhamnose-13C (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of rhamnose in various biochemical pathways.
Biology: Employed in studies of bacterial cell wall synthesis and plant metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of rhamnose-containing drugs.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes.
Wirkmechanismus
The mechanism of action of Rhamnose-13C (monohydrate) involves its incorporation into metabolic pathways where it acts as a tracer. The 13C label allows researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the metabolic fate of rhamnose and its derivatives, as well as their interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhamnose-13C-2 (monohydrate): Another 13C-labeled form of rhamnose with the label at a different position.
L-Rhamnose monohydrate: The non-labeled form of rhamnose.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in bacterial cell wall synthesis.
Uniqueness
Rhamnose-13C (monohydrate) is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of metabolic processes. Its use as a tracer in metabolic studies sets it apart from non-labeled rhamnose and other similar compounds.
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(113C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i2+1; |
InChI-Schlüssel |
CBDCDOTZPYZPRO-ONGVYXANSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O.O |
Kanonische SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)



